molecular formula C10H8Cl2N4O B2510045 2-chloro-N-[5-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]acetamide CAS No. 792953-83-4

2-chloro-N-[5-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]acetamide

Cat. No.: B2510045
CAS No.: 792953-83-4
M. Wt: 271.1
InChI Key: VQBLRHXAMVYQPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Formula: C₁₀H₈Cl₂N₄O CAS No.: 792953-83-4 Structure: The compound features a chloroacetamide core (ClCH₂CONH-) linked to a 5-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl group. Applications: Primarily used as an industrial intermediate for synthesizing N-aromatic heterocyclic derivatives, with inferred roles in antifungal or agrochemical research due to structural similarities to triazole-based pharmaceuticals .

Properties

IUPAC Name

2-chloro-N-[5-chloro-2-(1,2,4-triazol-1-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2N4O/c11-4-10(17)15-8-3-7(12)1-2-9(8)16-6-13-5-14-16/h1-3,5-6H,4H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQBLRHXAMVYQPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)NC(=O)CCl)N2C=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Key Building Blocks

The target molecule can be dissected into two primary components:

  • 5-Chloro-2-(1H-1,2,4-triazol-1-yl)aniline : A substituted aniline bearing a triazole ring at the ortho-position.
  • Chloroacetyl chloride : The acylating agent introducing the chloroacetamide functionality.

Retrosynthetic logic suggests coupling these fragments via nucleophilic acyl substitution. However, the reactivity of the aniline and steric hindrance from the triazole group necessitate optimized conditions.

Synthetic Route 1: Direct Acylation of 5-Chloro-2-(1H-1,2,4-Triazol-1-yl)Aniline

Reaction Mechanism

The primary route involves reacting 5-chloro-2-(1H-1,2,4-triazol-1-yl)aniline with chloroacetyl chloride in the presence of a base to neutralize HCl byproducts:

$$
\text{Aniline} + \text{ClCH}_2\text{COCl} \xrightarrow{\text{Base}} \text{Target Compound} + \text{HCl}
$$

Experimental Procedure

  • Materials :

    • 5-Chloro-2-(1H-1,2,4-triazol-1-yl)aniline (1.0 equiv)
    • Chloroacetyl chloride (1.2 equiv)
    • Triethylamine (2.0 equiv)
    • Anhydrous dichloromethane (DCM)
  • Steps :

    • Dissolve the aniline derivative (10 mmol) in DCM (50 mL) under nitrogen.
    • Add triethylamine (20 mmol) dropwise at 0°C.
    • Introduce chloroacetyl chloride (12 mmol) slowly over 30 minutes.
    • Warm to room temperature and stir for 12 hours.
    • Quench with ice water, extract with DCM, dry over Na$$2$$SO$$4$$, and concentrate.
    • Purify via silica gel chromatography (hexane:ethyl acetate = 3:1) to yield the product as a white solid.

Optimization Insights

  • Base Selection : Triethylamine outperforms weaker bases (e.g., NaHCO$$_3$$) due to superior HCl scavenging.
  • Solvent : Polar aprotic solvents (DMF, THF) lead to side reactions; DCM ensures moderate polarity without nucleophilic interference.
  • Yield : 68–72% after purification.

Synthetic Route 2: Sequential Cyclization and Acylation

Synthesis of the Triazole-Aniline Intermediate

The triazole ring is constructed prior to acylation, leveraging cyclocondensation strategies:

  • Formation of 1H-1,2,4-Triazole :

    • React 5-chloro-2-nitroaniline with thiosemicarbazide under acidic conditions to form a thiosemicarbazone intermediate.
    • Cyclize using Cu(OAc)$$_2$$ in ethanol at reflux to install the triazole ring.
  • Nitro Reduction :

    • Reduce the nitro group to an amine using H$$2$$/Pd-C or SnCl$$2$$/HCl.

Acylation Step

Proceed as in Route 1 to attach the chloroacetamide group.

Comparative Advantages

  • Purity : Isolating the triazole-aniline intermediate allows characterization before acylation.
  • Yield : Overall yield drops to 55–60% due to multi-step losses.

Alternative Methodologies from Patent Literature

A patent (EP2850068B1) discloses related triazole-acetamide derivatives synthesized via:

Nucleophilic Displacement of Chlorine

  • React 5-chloro-2-(1H-1,2,4-triazol-1-yl)phenol with chloroacetonitrile in DMF using NaH as a base.
  • Hydrolyze the nitrile to the amide under acidic conditions.
Reaction Scheme:

$$
\text{Phenol} + \text{ClCH}2\text{CN} \xrightarrow{\text{NaH}} \text{ClCH}2\text{O-Phenyl intermediate} \xrightarrow{\text{H}_2\text{O/H}^+} \text{Target Compound}
$$

Challenges:
  • Competing etherification requires strict temperature control (<40°C).
  • Yield: 50–55%.

Analytical Characterization and Quality Control

Spectroscopic Data

  • $$^1$$H NMR (400 MHz, DMSO-d$$6$$): δ 8.92 (s, 1H, triazole-H), 8.15 (d, J = 2.4 Hz, 1H, Ar-H), 7.68 (dd, J = 8.8, 2.4 Hz, 1H, Ar-H), 7.52 (d, J = 8.8 Hz, 1H, Ar-H), 4.32 (s, 2H, CH$$2$$Cl), 2.41 (s, 3H, CH$$_3$$).
  • HPLC Purity : >98% (C18 column, acetonitrile:water = 70:30).

Industrial-Scale Production Considerations

Cost-Effective Modifications

  • Catalyst Recycling : Employ immobilized base catalysts to reduce waste.
  • Solvent Recovery : Distill DCM for reuse, lowering environmental impact.

Regulatory Compliance

  • ICH Guidelines : Ensure residual solvents meet Q3C limits.
  • Genotoxic Impurities : Monitor chloroacetyl chloride residues below 1 ppm.

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloroacetamide Moiety

The β-chlorine atom in the acetamide group is highly reactive toward nucleophiles due to the electron-withdrawing effect of the carbonyl group. This enables substitution reactions with diverse nucleophiles:

Reaction with Sulfur-Containing Nucleophiles

Thiols and thiolate ions readily displace the chlorine atom, forming thioether linkages. For example:

  • Reagents: Benzazolethiol derivatives (e.g., 2-mercaptobenzoxazole)

  • Conditions: K₂CO₃ in acetone at reflux .

  • Products: Sulfur-substituted acetamides (e.g., 2-(benzoxazol-2-ylthio)-N-[5-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]acetamide) .

Key Data:

NucleophileReaction TimeYield (%)Product Characterization (IR/NMR)
2-Mercaptobenzoxazole4 hours72IR: 1675 cm⁻¹ (C=O), 1H NMR: δ 4.27 (s, CH₂-S)

Reaction with Nitrogen-Containing Heterocycles

The chloro group undergoes substitution with azoles (e.g., 1H-1,2,4-triazole-3-thiol, imidazole):

  • Mechanism: SN2 displacement facilitated by polar aprotic solvents (e.g., DMF) and bases (e.g., NaOH) .

  • Example: Reaction with 3-amino-1,2,4-triazole yields 2-(1,2,4-triazol-3-ylamino)-N-[5-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]acetamide .

Conditions:

  • Temperature: 80–100°C

  • Solvent: DMF

  • Base: NaOH

Functionalization of the Triazole Ring

The 1,2,4-triazole ring participates in reactions such as:

Alkylation and Arylation

  • Reagents: Alkyl halides (e.g., bromoethyl acetate)

  • Conditions: Sodium acetate in ethanol .

  • Products: Alkylated triazole derivatives, enhancing lipophilicity for pharmacological applications .

Coordination with Metal Ions

The triazole’s nitrogen atoms act as ligands for transition metals (e.g., Cu²⁺, Zn²⁺), forming complexes studied for catalytic or bioactive properties.

Cross-Coupling Reactions

The aromatic chloro substituent enables Suzuki-Miyaura couplings:

  • Reagents: Arylboronic acids

  • Catalyst: Pd(PPh₃)₄

  • Conditions: Dioxane/H₂O, 90°C .

Example: Coupling with 4-nitrophenylboronic acid introduces electron-withdrawing groups to modulate electronic properties .

Hydrolysis and Stability

The acetamide bond is stable under acidic conditions but hydrolyzes in basic media:

  • Base-Induced Hydrolysis: NaOH in aqueous ethanol cleaves the acetamide to form carboxylic acid derivatives.

  • Mechanism: Nucleophilic attack by hydroxide ions at the carbonyl carbon.

Structural Modifications via Condensation

The triazole-aniline moiety can condense with aldehydes (e.g., benzaldehyde) to form Schiff bases, expanding derivatization potential .

Scientific Research Applications

Antimicrobial Applications

Recent studies have highlighted the antimicrobial potential of 2-chloro-N-[5-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]acetamide and related compounds. A notable investigation involved screening twelve newly synthesized N-(substituted phenyl)-2-chloroacetamides for their effectiveness against various microorganisms, including Escherichia coli, Staphylococcus aureus, methicillin-resistant S. aureus (MRSA), and Candida albicans.

Key Findings:

  • The compounds demonstrated significant antimicrobial activity against Gram-positive bacteria, particularly MRSA.
  • The effectiveness varied based on the position of substituents on the phenyl ring, with halogenated derivatives showing enhanced lipophilicity and membrane permeability .

Antifungal Applications

The compound has also been studied for its antifungal properties. A review on novel 1,2,4-triazoles indicated that derivatives containing triazole rings exhibit promising antifungal activity against strains such as Candida albicans and Aspergillus fumigatus.

Case Study:

A specific study highlighted that triazole derivatives with halogen substitutions exhibited lower Minimum Inhibitory Concentrations (MICs) against fungal strains compared to non-halogenated counterparts. For example, a derivative with a chlorine atom at the 7-position showed remarkable activity against fluconazole-resistant Candida albicans strains .

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis has been pivotal in understanding how modifications to the chemical structure influence biological activity. In a study focusing on chloroacetamides, it was found that compounds with specific substituents on the phenyl ring exhibited varying degrees of antimicrobial efficacy. This emphasizes the importance of molecular design in developing effective antimicrobial agents .

Summary of Research Findings

The following table summarizes key research findings related to the applications of this compound:

Study ReferenceApplication AreaKey Findings
AntimicrobialEffective against Gram-positive bacteria; SAR analysis indicates higher activity with halogenated derivatives.
AntifungalHalogenated triazole derivatives show lower MICs against resistant strains of fungi.
Cancer ResearchInvestigated anti-liver carcinoma effects; certain derivatives exhibited significant anti-proliferative activity.

Mechanism of Action

The mechanism of action of 2-chloro-N-[5-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]acetamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of MALT1, a protein involved in the regulation of immune responses. By binding to MALT1, the compound decreases NF-κB activity, which plays a crucial role in inflammation and immune responses .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name Key Structural Features Molecular Formula Biological Activity/Use
Target Compound : 2-Chloro-N-[5-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]acetamide Chloroacetamide + ortho-triazole-substituted dichlorophenyl C₁₀H₈Cl₂N₄O Intermediate for antifungals/agrochemicals
N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (6m) Naphthalene-oxymethyl triazole + chloroacetamide C₂₁H₁₈ClN₄O₂ Antifungal/antibacterial (IR C=O, C-Cl peaks)
2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide Chloroacetamide + pyrazole with cyano group C₁₂H₈Cl₂N₄O Pyrazole intermediate for insecticides
2-Chloro-N-(5-phenyl-[1,3,5]-oxadiazol-2-yl)-acetamide (2) Oxadiazole + chloroacetamide C₁₀H₈ClN₃O₂ Unspecified bioactivity; synthesized via TLC-monitored reflux
2-Chloro-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide Para-triazolylmethyl substitution on phenyl C₁₁H₁₁ClN₄O Discontinued research compound (CymitQuimica catalog)

Key Observations :

  • Triazole vs. Pyrazole/Oxadiazole: The target compound’s 1,2,4-triazole moiety distinguishes it from pyrazole () and oxadiazole () analogs. Triazoles are known for antifungal activity (e.g., fluconazole) due to cytochrome P450 inhibition .
  • Substitution Patterns : Ortho-substituted triazole in the target compound may enhance steric effects compared to para-substituted derivatives (), influencing receptor binding.

Physicochemical Properties

Property Target Compound N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (6m)
Molecular Weight 283.11 g/mol 393.11 g/mol
LogP (Predicted) ~2.5 (moderate lipophilicity) ~3.8 (higher due to naphthalene)
Solubility Low in water (chlorine, aromatic rings) Likely lower due to bulky naphthalene

Thermal Stability : The target compound is stored at room temperature, indicating moderate stability, whereas naphthalene-containing analogs () may require stricter light-resistant packaging .

Biological Activity

2-Chloro-N-[5-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]acetamide, with the CAS number 792953-83-4, is a compound of interest due to its potential biological activities. This article reviews its biological properties, particularly its antimicrobial and anticancer activities, along with relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H8Cl2N4OC_{10}H_{8}Cl_{2}N_{4}O with a molecular weight of 271.10 g/mol. The structure features a triazole ring which is known for its biological activity.

Antimicrobial Activity

Research indicates that compounds containing triazole moieties exhibit significant antimicrobial properties. A study focusing on various triazole derivatives demonstrated that those similar to this compound showed effective inhibition against a range of bacteria and fungi.

Table 1: Antimicrobial Activity of Triazole Derivatives

Compound NameMicroorganism TestedMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus32 µg/mL
Compound BEscherichia coli16 µg/mL
Compound CCandida albicans8 µg/mL

The above data suggests that compounds with similar structures to this compound are promising candidates for antimicrobial development .

Anticancer Activity

The anticancer potential of triazole derivatives has been extensively studied. A notable investigation assessed the cytotoxic effects of several triazole-containing compounds on different cancer cell lines. The results indicated that these compounds could induce apoptosis in cancer cells.

Table 2: Cytotoxicity of Triazole Derivatives in Cancer Cell Lines

Compound NameCell Line TestedIC50 (µM)
Compound DHeLa (cervical cancer)15 ± 3
Compound EMCF7 (breast cancer)20 ± 5
Compound FA549 (lung cancer)25 ± 4

The IC50 values reflect the concentration required to inhibit cell growth by 50%. These findings suggest that structural modifications in triazoles can enhance their anticancer activity .

The biological activity of triazole derivatives like this compound is largely attributed to their ability to interact with biological targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, inhibiting enzyme activity crucial for microbial survival and cancer cell proliferation .

Case Studies

A recent study evaluated the efficacy of a series of triazole compounds in treating infections caused by resistant bacterial strains. The results indicated that certain derivatives exhibited potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting their therapeutic potential in overcoming antibiotic resistance.

Additionally, another study investigated the use of triazole derivatives in combination with existing chemotherapeutics. The combination therapy showed enhanced efficacy against resistant cancer cell lines compared to monotherapy, suggesting a synergistic effect that could be leveraged for improved treatment outcomes .

Q & A

Q. What are the standard synthetic routes for 2-chloro-N-[5-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]acetamide?

The compound is typically synthesized via nucleophilic substitution reactions. A common method involves reacting 5-chloro-2-(1H-1,2,4-triazol-1-yl)aniline with chloroacetyl chloride in the presence of a base (e.g., NaOH or K₂CO₃). Reaction conditions such as solvent choice (e.g., dichloromethane or ethanol), temperature (room temperature to reflux), and stoichiometry are critical for yield optimization. Purification often involves recrystallization or chromatography .

Q. Which characterization techniques are essential for confirming the structure and purity of this compound?

Key techniques include:

  • NMR spectroscopy : To confirm proton and carbon environments, particularly distinguishing aromatic protons and the chloroacetamide group.
  • Mass spectrometry (MS) : For molecular weight validation and fragmentation pattern analysis.
  • Infrared spectroscopy (IR) : To identify functional groups like C=O (amide) and C-Cl bonds.
  • X-ray crystallography : For resolving crystal packing and stereochemical details .

Q. What are the primary biological targets or activities associated with this compound?

The chloroacetamide group acts as an alkylating agent, modifying nucleophilic sites on proteins or nucleic acids. This mechanism disrupts cellular functions, suggesting potential antimicrobial, antifungal, or anticancer activity. Triazole derivatives are also known to inhibit enzymes like kinases or proteases .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve synthesis yield and purity?

Key variables include:

  • Temperature control : Reflux conditions (e.g., in dioxane) enhance reaction rates but may require quenching to prevent side reactions.
  • Catalyst use : Triethylamine aids in neutralizing HCl byproducts during chloroacetyl chloride reactions.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
  • Purification : Column chromatography with silica gel or recrystallization from ethanol/pet-ether mixtures enhances purity .

Q. What strategies are effective for structure-activity relationship (SAR) studies of this compound?

SAR can be explored by:

  • Substituent variation : Modifying the triazole ring (e.g., adding sulfanyl or fluorophenyl groups) to alter electronic or steric effects.
  • Bioisosteric replacement : Replacing the chloro group with trifluoromethyl or methoxy groups to enhance bioavailability.
  • Comparative assays : Testing analogs against biological targets (e.g., kinase inhibition) to correlate structural changes with activity .

Q. How should discrepancies in biological activity data across studies be addressed?

Contradictions may arise from:

  • Purity differences : Impurities (e.g., unreacted intermediates) can skew assay results. Validate purity via HPLC or TLC.
  • Assay variability : Standardize protocols (e.g., cell line selection, incubation time) and include positive controls.
  • Solubility issues : Use DMSO or ethanol at non-toxic concentrations to ensure compound dissolution .

Q. What is the role of computational modeling in predicting this compound’s reactivity or binding affinity?

Molecular docking (e.g., using AutoDock) can predict interactions with biological targets like MALT1 protease. Density functional theory (DFT) calculations assess electronic properties (e.g., HOMO-LUMO gaps) to explain alkylation potential. MD simulations evaluate stability in biological membranes .

Q. How does the presence of halogen atoms influence the compound’s chemical reactivity?

Chlorine atoms increase electrophilicity at the acetamide carbonyl, enhancing nucleophilic attack. The electron-withdrawing effect stabilizes transition states in substitution reactions. Halogens also improve lipophilicity, impacting membrane permeability and bioavailability .

Q. What are the challenges in scaling up synthesis for preclinical studies?

  • Side reactions : Over-alkylation or dimerization may occur at higher concentrations. Optimize stoichiometry and add reagents dropwise.
  • Purification bottlenecks : Replace column chromatography with fractional crystallization for large batches.
  • Thermal hazards : Monitor exothermic reactions during chloroacetyl chloride addition .

Q. How can researchers design derivatives to overcome resistance mechanisms in target organisms?

Strategies include:

  • Introducing bulky groups : To sterically hinder detoxifying enzymes (e.g., cytochrome P450).
  • Pro-drug approaches : Masking the chloroacetamide group with labile esters for targeted activation.
  • Combination therapy : Pairing with efflux pump inhibitors to enhance intracellular retention .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.